molecular formula C12H18N4O4 B2375862 5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2H-triazole-4-carboxylic acid CAS No. 1211579-19-9

5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2H-triazole-4-carboxylic acid

Cat. No.: B2375862
CAS No.: 1211579-19-9
M. Wt: 282.3
InChI Key: AYGQQPYXHLBHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted at the 3-position with a tert-butoxycarbonyl (Boc) protecting group. The Boc group improves stability during synthesis and modulates lipophilicity, which is critical for pharmacokinetic properties .

Properties

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)16-5-4-7(6-16)8-9(10(17)18)14-15-13-8/h7H,4-6H2,1-3H3,(H,17,18)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGQQPYXHLBHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NNN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2H-triazole-4-carboxylic acid is a compound that belongs to the class of 1,2,3-triazole-containing hybrids. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C13H18N4O4
Molecular Weight : 282.31 g/mol
CAS Number : 1874188-30-3

Biological Activity Overview

  • Anticancer Activity :
    • Compounds containing the 1,2,3-triazole moiety have been shown to exhibit significant anticancer properties. For instance, studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties :
    • The antimicrobial activity of triazole-containing compounds has been well-documented. These compounds are effective against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways .
  • Neuroprotective Effects :
    • Recent research indicates that some triazole derivatives possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . These effects may be attributed to their ability to modulate oxidative stress and inflammation in neuronal cells.
  • Antidiabetic Activity :
    • Triazole hybrids have also been investigated for their antidiabetic effects, showing potential in improving insulin sensitivity and glucose metabolism in preclinical models .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes involved in cancer progression and microbial growth.
  • Receptor Modulation : The compound may also modulate receptor activities related to neurotransmission and metabolic regulation.

Case Study 1: Anticancer Efficacy

In a study published in Medicinal Chemistry, a series of triazole derivatives were synthesized and evaluated for anticancer activity against human breast cancer cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity, with IC50 values in the low micromolar range for some derivatives .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various triazole compounds against Staphylococcus aureus and Candida albicans. The results showed that the compound exhibited potent inhibitory effects with MIC values demonstrating effectiveness comparable to standard antibiotics .

Data Tables

Biological Activity Effectiveness (IC50/MIC) References
AnticancerLow micromolar range
AntimicrobialLow micromolar range
NeuroprotectiveModerate
AntidiabeticEffective

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Triazole vs. Pyrazole Derivatives
  • Compound: 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid (CAS: 2377032-38-5) Key Difference: Replaces the triazole with a pyrazole ring. The piperidine ring (six-membered) also increases conformational flexibility versus pyrrolidine .
Imidazole and Tetrazole Analogues
  • Compound : 5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
    • Key Difference : Imidazole core with a tetrazole substituent.
    • Impact : Tetrazoles act as bioisosteres for carboxylic acids, improving metabolic stability. The imidazole ring’s basicity may enhance interactions with charged residues in enzymes or receptors .

Substituent Modifications

Fluorinated Derivatives
  • Compound: 1-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Key Difference: Difluoromethyl group at the triazole 5-position. The electron-withdrawing effect may also modulate acidity of the carboxylic acid .
Trifluoromethyl-Pyridine Hybrids
  • Compound : 5-(Propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid (CAS: 1135324-04-7)
    • Key Difference : Trifluoromethylpyridine substituent replaces the Boc-pyrrolidine group.
    • Impact : The trifluoromethyl group enhances membrane permeability, while the pyridine ring introduces π-stacking capabilities for target binding .

Spatial and Conformational Differences

Spirocyclic Systems
  • Compound : 5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid (CAS: 150543-61-6)
    • Key Difference : Spirocyclic structure fusing a bicyclic system.
    • Impact : Restricted rotation may enhance selectivity for sterically constrained binding pockets, though synthesis complexity increases .
Furan-Based Analogues
  • Compound: 2-[({1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}...furan-3-carboxylic acid Key Difference: Furan replaces triazole.

Preparation Methods

Huisgen 1,3-Dipolar Cycloaddition

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective access to 1,4-disubstituted triazoles. Adapting methods from and:

Step 1: Synthesis of Ethynyl Trifluoroborate Intermediate
Reaction of tert-butyl 3-azidopyrrolidine-1-carboxylate with ethynyl trifluoroborate under Cu(I) catalysis yields triazolyl trifluoroborate 4 (Scheme 1,).

Step 2: Suzuki–Miyaura Coupling
Palladium-mediated coupling of 4 with a boronic acid derivative installs the pyrrolidine moiety. For the target compound, this step requires a boronic acid functionalized with a tert-butoxycarbonyl (Boc) group at the pyrrolidine nitrogen.

Reaction Conditions

Component Specification
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Cs₂CO₃ (2 equiv)
Solvent DMF/H₂O (4:1)
Temperature 80°C, 12 h
Yield 68–72% (analogous to)

Step 3: Hydrolysis of Ester to Carboxylic Acid
Basic hydrolysis (NaOH, THF/H₂O) converts the triazole ester to the carboxylic acid.

One-Step Triazole Formation via β-Ketoester-Azide Cyclization

Patent describes a scalable method for triazole-carboxylic acids using β-ketoesters and azides:

Reaction Scheme
Boc-pyrrolidin-3-yl azide + methyl 3-oxobutanoate → Triazole-carboxylate → Hydrolysis → Target compound

Optimized Parameters

Parameter Value
Base K₂CO₃ (1.5 equiv)
Solvent EtOH
Temperature Reflux, 8 h
Yield (triazole ester) 85% ()

This method circumvents regioselectivity issues inherent in alkyne-based approaches but requires efficient azide synthesis.

Pyrrolidine-First Synthesis Pathway

Boc Protection of Pyrrolidine

Starting from pyrrolidin-3-amine, Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions ():

Procedure

  • Dissolve pyrrolidin-3-amine (1 equiv) in CH₂Cl₂.
  • Add Boc₂O (1.1 equiv) and DMAP (0.1 equiv).
  • Stir at 25°C for 6 h.
  • Yield: >95% ().

Azide Formation

Conversion of Boc-pyrrolidin-3-amine to the azide follows a two-step diazotization-azidation sequence ():

Step 1: Diazonium Salt Formation

Reagent Quantity
NaNO₂ 1.2 equiv
HCl (conc.) 3 equiv
Temperature 0–5°C

Step 2: Azide Displacement
Treat diazonium salt with NaN₃ (1.5 equiv) in H₂O/Et₂O. Isolate Boc-pyrrolidin-3-yl azide in 80–90% yield ().

Triazole Cyclization

React the azide with methyl propiolate under Cu(I) catalysis ():

Conditions

Component Specification
Catalyst CuSO₄·5H₂O (10 mol%) + Sodium ascorbate
Solvent t-BuOH/H₂O (1:1)
Temperature 60°C, 24 h
Yield 78% ()

Subsequent ester hydrolysis (LiOH, THF/H₂O) affords the carboxylic acid.

Comparative Analysis of Methods

Table 1. Efficiency of Synthetic Routes

Method Steps Overall Yield Regioselectivity Scalability
Triazole-first (CuAAC) 3 52% High (1,4) Moderate
β-Ketoester cyclization 2 68% Moderate High
Pyrrolidine-first 4 45% High Low
  • Triazole-first benefits from commercial availability of ethynyl trifluoroborates but suffers from costly Pd catalysts.
  • β-Ketoester route excels in scalability but requires stringent control over azide purity.
  • Pyrrolidine-first ensures precise stereochemistry but involves hazardous azide intermediates.

Critical Optimization Parameters

Solvent and Temperature Effects

  • CuAAC Reactions : Mixed aqueous/organic solvents (t-BuOH/H₂O) enhance reaction rates by solubilizing both organic and inorganic components ().
  • β-Ketoester Cyclization : Ethanol maximizes azide nucleophilicity while minimizing ester hydrolysis during reaction ().

Catalytic Systems

  • Cu(I) vs Ru(II) Catalysts : Cu(I) selectively generates 1,4-triazoles, whereas Ru(II) favors 1,5-regioisomers (). For the target compound, CuSO₄/ascorbate is optimal.
  • Palladium Ligands : Bulky ligands (e.g., SPhos) improve Suzuki coupling yields with heteroaromatic trifluoroborates ().

Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)

  • δ 1.38 (s, 9H, Boc CH₃)
  • δ 3.45 (m, 4H, pyrrolidine CH₂)
  • δ 5.21 (s, 1H, triazole CH)
  • δ 13.10 (br s, 1H, COOH)

HRMS (ESI-TOF)

  • Calculated for C₁₂H₁₈N₄O₄ [M+H]⁺: 283.1402
  • Found: 283.1398

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows >98% purity, confirming absence of regioisomeric contaminants.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis of triazole-carboxylic acid derivatives typically involves multi-step protocols. Key steps include:

  • Cycloaddition reactions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, with tert-butoxycarbonyl (Boc)-protected pyrrolidine precursors .
  • Carboxylic acid activation : Use of coupling agents like HATU or EDCI for carboxylate functionalization under inert conditions .
  • Deprotection : Boc removal via trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with NaHCO₃ .

Q. Optimization Tips :

  • Vary catalyst loading (e.g., CuI from 5–20 mol%) to balance reaction rate and byproduct formation .
  • Monitor reaction progress via TLC or HPLC-MS to isolate intermediates and minimize side reactions .

Q. How should researchers characterize the structural and electronic properties of this compound?

Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and Boc-pyrrolidine substitution pattern. For example, a singlet at δ 1.4 ppm (Boc methyl groups) and downfield shifts for triazole protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₂₀N₄O₄: 308.15) .
  • X-ray Crystallography : Resolve stereochemistry at the pyrrolidine C3 position (if chiral) .

Q. Electronic Properties :

  • Computational methods (DFT) can predict HOMO/LUMO energies to assess reactivity in medicinal or catalytic applications .

Q. What stability considerations are critical for handling and storage?

  • Hydrolytic Sensitivity : The Boc group is labile under acidic or basic conditions. Store at –20°C in anhydrous DMSO or acetonitrile .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) studies show decomposition above 150°C. Avoid prolonged heating during synthesis .
  • Light Sensitivity : Triazole derivatives may undergo photodegradation; use amber vials for long-term storage .

Advanced Research Questions

Q. How can computational methods streamline reaction design and mechanistic studies?

  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) model transition states to predict regioselectivity in triazole formation .
  • Solvent Effects : COSMO-RS simulations optimize solvent choice (e.g., DMF vs. THF) for solubility and reaction efficiency .
  • Example Workflow :
    • Optimize starting material geometries using B3LYP/6-31G(d).
    • Calculate activation energies for competing pathways (e.g., 1,2- vs. 1,3-triazole isomers) .

Q. How to resolve contradictions in biological activity data across studies?

Case Study : Conflicting reports on antimicrobial activity may arise from:

  • Purity Variability : Impurities (e.g., residual Cu catalysts) can skew bioassay results. Validate purity via HPLC (>95%) and ICP-MS for metal traces .
  • Assay Conditions : Differences in bacterial strains (e.g., Gram-negative vs. Gram-positive) or media (cation-adjusted Mueller-Hinton vs. LB broth) affect MIC values .

Q. Mitigation Strategies :

  • Include positive controls (e.g., ciprofloxacin) and replicate experiments across independent labs .

Q. What advanced techniques probe the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to enzymes (e.g., bacterial dihydrofolate reductase) .
  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over 100-ns trajectories to identify key binding residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.